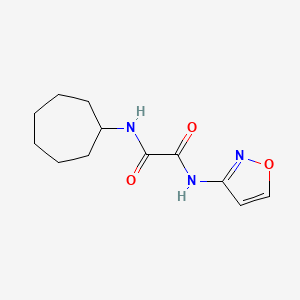

N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide

Description

Significance of Oxalamide Derivatives in Drug Discovery

Oxalamide derivatives are a class of organic compounds that have attracted considerable attention in medicinal chemistry for their diverse biological activities and versatile chemical nature. ontosight.ai The core structure, characterized by a diamide (B1670390) of oxalic acid, serves as a robust linker or central scaffold for attaching various functional groups, enabling the exploration of a wide chemical space for potential therapeutic applications. ontosight.airsc.org

While the precise origins of oxalamide use in medicine are part of the broader history of amide chemistry, these derivatives have a significant pharmacological history. ijbbku.com The first synthetic drugs, discovered in the late 19th and early 20th centuries, paved the way for the exploration of organic scaffolds like amides in therapeutic development. nih.govucdavis.edu The oxalamide structure, in particular, has been a subject of sustained interest due to its synthetic accessibility and its ability to form key interactions, such as hydrogen bonds, with biological targets. rsc.org This has made it a recurring feature in the design of enzyme inhibitors and other bioactive molecules over several decades of pharmaceutical research.

The oxalamide scaffold is a key component in molecules exhibiting a wide array of biological effects. ijbbku.com Research has demonstrated their potential as anticancer, antioxidant, antimicrobial, anti-inflammatory, and antiviral agents. ontosight.aiijbbku.comnih.gov For instance, certain oxalamide derivatives have shown significant antioxidant properties, while others have been developed as potent inhibitors of neuraminidase, an important target for anti-influenza drugs. rsc.orgijbbku.comnih.gov Their ability to act as a structural framework allows for the precise positioning of pharmacophoric groups to interact with enzymes, receptors, and other biomolecules, leading to their diverse therapeutic potential. ontosight.airsc.org

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antioxidant | Oxidative Stress-Related Diseases |

| Neuraminidase Inhibition | Antiviral (Influenza) |

| Anti-plasmodial | Antiparasitic (Malaria) |

| Kinase Inhibition | Oncology, Inflammatory Diseases |

| Anti-inflammatory | Inflammatory Disorders |

| Antimicrobial | Infectious Diseases |

This table summarizes the diverse biological activities reported for various oxalamide derivatives in scientific literature. ontosight.airsc.orgijbbku.comnih.gov

Role of Isoxazole (B147169) Moieties in Biologically Active Compounds

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. nih.govijpca.org This scaffold is of immense importance in medicinal chemistry, appearing in a wide range of natural products and synthetic pharmaceuticals due to its favorable physicochemical properties and broad biological activity. rsc.orgresearchgate.netbohrium.com

The isoxazole moiety is a privileged structure found in numerous natural products and clinically approved drugs. mdpi.comsymc.edu.cn Natural examples include ibotenic acid and muscimol, which are found in certain mushroom species. wikipedia.org In the pharmaceutical realm, the isoxazole ring is a core component of many commercially available drugs, demonstrating its versatility and acceptance in drug design. nih.govresearchgate.netresearchgate.net These include beta-lactamase-resistant antibiotics like cloxacillin (B1194729) and dicloxacillin, the COX-2 inhibitor valdecoxib, and the antirheumatic agent leflunomide. ijpca.orgwikipedia.org

| Drug Name | Therapeutic Class |

| Sulfamethoxazole | Antibiotic |

| Valdecoxib | Anti-inflammatory (COX-2 Inhibitor) |

| Leflunomide | Antirheumatic |

| Danazol | Endocrine Agent |

| Zonisamide | Anticonvulsant |

| Cloxacillin | Antibiotic |

This table presents a selection of approved drugs that contain the isoxazole scaffold, highlighting its importance across different therapeutic areas. nih.govwikipedia.orgresearchgate.net

The unique arrangement of atoms in the isoxazole ring imparts distinct chemical properties that are advantageous for molecular interactions with biological targets. ontosight.ai As an electron-rich aromatic system, it can participate in π-π stacking interactions. symc.edu.cn The presence of both a nitrogen and an oxygen atom makes the isoxazole ring capable of acting as both a hydrogen bond donor and acceptor, which is crucial for binding to proteins and enzymes. researchgate.netsymc.edu.cnresearchgate.net Furthermore, the weak N-O bond in the ring is susceptible to cleavage under certain conditions, such as UV irradiation, a property that can be exploited in specific chemical applications like photoaffinity labeling. nih.govwikipedia.org

Cycloheptyl and Related Saturated Rings in Modulating Molecular Interactions and Pharmacological Profiles

Saturated rings, such as the cycloheptyl group, are common structural motifs in many natural products and FDA-approved drugs. pharmablock.comacs.org The inclusion of such non-planar, sp³-rich structures is a key strategy in modern drug design to modulate a compound's pharmacological profile. frontiersin.org

Altering the ring system of bioactive motifs can provide structural diversity and expand the chemical space available for drug discovery. researchgate.netmdpi.com Saturated rings like cycloheptyl increase the three-dimensional character of a molecule, moving away from the flat structures often associated with aromatic compounds. pharmablock.comfrontiersin.org This added dimensionality can lead to more specific interactions with the binding pockets of target proteins, potentially enhancing potency and selectivity. pharmablock.com Furthermore, replacing a flexible alkyl chain with a more rigid cyclic group like cycloheptyl reduces the conformational entropy of the molecule, which can lead to a more favorable binding affinity. pharmablock.com Studies have shown that an increased degree of saturation is a characteristic feature of compounds that successfully progress through clinical trials, highlighting the importance of scaffolds like the cycloheptyl ring in developing effective and selective therapeutics. frontiersin.org

Conformational Considerations of Cycloheptyl Moieties in Drug Design

The inclusion of cycloalkyl rings in drug candidates requires careful consideration of their conformational behavior. Unlike smaller, more rigid rings like cyclopropane (B1198618) or larger, more flexible systems, medium-sized rings such as cycloheptyl present a unique conformational landscape. The cycloheptane (B1346806) ring is not planar and exists as an equilibrium of several low-energy conformations, primarily twist-chair and chair forms. biomedres.usresearchgate.net

This conformational flexibility allows a cycloheptyl moiety to adapt its shape to fit within a protein's binding pocket, potentially maximizing favorable van der Waals contacts. researchgate.net However, this flexibility comes at an entropic cost upon binding; locking the ring into a single bioactive conformation can reduce the entropic penalty of binding, thereby improving affinity. The specific preferred conformations and the energy barriers between them are crucial factors in drug design, as they dictate the three-dimensional space the group can occupy and how it presents its substituents for interaction with a biological target. nih.gov

Bioisosteric Potential and Stereochemical Influence of Cycloalkyl Groups

In medicinal chemistry, bioisosterism—the strategy of replacing one functional group with another that retains similar biological activity—is a powerful tool for lead optimization. nih.gov Cycloalkyl groups are often employed as bioisosteres for various other chemical fragments. For instance, a cyclohexyl or cycloheptyl ring can serve as a three-dimensional, non-aromatic bioisostere for a phenyl ring, which can lead to improved metabolic stability and solubility while maintaining or enhancing binding affinity by exploring space differently. pharmablock.com They are also used to replace linear alkyl chains, introducing conformational restriction that can pre-organize the molecule into a more favorable binding conformation. pharmablock.com Similarly, cycloalkyl groups can act as larger, more lipophilic replacements for smaller alkyl groups like isopropyl or tert-butyl to better fill a hydrophobic pocket on a target protein. nih.gov

The stereochemical influence of cycloalkyl groups is a direct result of their defined three-dimensional structure. mhmedical.com Unlike flexible alkyl chains, a cycloalkyl ring presents its atoms and any substituents in a fixed spatial arrangement. nih.gov This inherent chirality and defined shape are critical for stereoselective interactions with chiral biological targets such as enzymes and receptors. numberanalytics.comnih.gov The precise orientation of the cycloalkyl ring within a binding site can determine whether a drug acts as an agonist or antagonist, and can significantly impact its potency and selectivity. nih.govresearchgate.net

Rationale for Investigating N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide

The design of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide is rooted in the strategic combination of three distinct chemical moieties, each selected for its known contributions to pharmacologically relevant properties. The rationale for its investigation is based on a hypothesis-driven approach that leverages the established roles of these fragments in medicinal chemistry.

Hypothesis-Driven Design Principles

Hypothesis-driven design is a cornerstone of modern drug discovery, revolving around the iterative "design-make-test-analyze" cycle. nih.govchemaxon.com This process begins with the formulation of a clear scientific hypothesis that predicts how a specific molecular structure will interact with a biological target to elicit a desired effect. chemaxon.comacs.org

The central hypothesis for N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide is that the combination of its three core components will yield a molecule with favorable drug-like properties and specific biological activity. The design principles are as follows:

The oxalamide linker serves as a structurally rigid and planar scaffold. This rigidity is hypothesized to minimize the entropic penalty upon binding to a target protein by reducing the number of rotatable bonds, thereby potentially increasing binding affinity. Its hydrogen bond donor and acceptor capabilities are expected to provide key anchoring points within a receptor's active site.

The isoxazol-3-yl moiety is incorporated as a proven heterocyclic pharmacophore. daneshyari.com It is hypothesized to enhance metabolic stability and improve the molecule's physicochemical properties, such as solubility. bohrium.com Furthermore, the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, contributing to target affinity and selectivity. bohrium.comnih.gov

The cycloheptyl group is included to probe and occupy a hydrophobic pocket within a potential target's binding site. Its size and conformational flexibility are hypothesized to allow for an optimal fit and the formation of extensive van der Waals interactions, which are critical for binding potency. researchgate.net It serves as a three-dimensional, lipophilic counterpoint to the more polar isoxazole ring.

Overview of Potential Research Trajectories

Based on the hypothesis-driven design, several research trajectories can be proposed to explore the potential of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide as a lead compound.

Chemical Synthesis and Analog Development: The initial step would involve the development of a robust synthetic route to produce the target compound and a library of structurally related analogs. This would allow for systematic Structure-Activity Relationship (SAR) studies, where modifications to the cycloheptyl and isoxazole rings could be made to probe their importance for biological activity. numberanalytics.com

Biological Screening: Given the wide range of activities reported for oxalamide and isoxazole derivatives, broad biological screening would be a logical starting point. nih.govijbbku.comnih.gov This could include assays for:

Anticancer Activity: Screening against a panel of cancer cell lines, particularly targeting kinases or other enzymes where isoxazole-based inhibitors have shown promise. bohrium.comnih.govresearchgate.net

Antimicrobial and Anti-inflammatory Activity: Evaluating the compound against various bacterial strains and in cellular assays for inflammation, leveraging the known potential of these scaffolds in these areas. daneshyari.comnih.govijrpr.com

Computational Modeling: In silico studies, such as molecular docking and conformational analysis, could be employed to predict potential biological targets and binding modes. This computational work would help to refine the initial hypothesis and guide the design of second-generation analogs with improved potency and selectivity.

Pharmacokinetic Profiling: An essential research trajectory would be the early assessment of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These studies are crucial for determining if the compound possesses the necessary characteristics to be developed into a viable drug candidate.

Structure

3D Structure

Properties

IUPAC Name |

N-cycloheptyl-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c16-11(12(17)14-10-7-8-18-15-10)13-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,13,16)(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAHGQLMOYMNIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Synthetic Approaches to the Oxalamide Core

The formation of the diamide (B1670390) linkage of the oxalamide core is a critical step in the synthesis. Both classical and modern methodologies can be employed to achieve this transformation efficiently.

The most traditional and widely used method for synthesizing oxalamides involves the use of oxalyl chloride as a highly reactive precursor. wikipedia.orgrsc.org This diacyl chloride reacts readily with primary or secondary amines to form the corresponding oxalamide. wikipedia.org The reaction typically proceeds in a stepwise manner. First, one equivalent of an amine, such as isoxazole-3-amine, is reacted with oxalyl chloride at low temperatures to form an intermediate N-(isoxazol-3-yl)oxamoyl chloride. This intermediate is then treated with the second amine, cycloheptylamine (B1194755), to yield the final product, N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide.

The reaction is generally performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct. wikipedia.orgchemicalbook.com The choice of solvent is crucial and is typically an inert aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene. While this method is robust and high-yielding, it generates stoichiometric amounts of waste (amine hydrochloride salt) and utilizes a corrosive and moisture-sensitive reagent in oxalyl chloride. rsc.orgchemicalbook.com

Table 1: Key Features of Oxalyl Chloride-Mediated Oxalamide Synthesis

| Feature | Description |

|---|---|

| Reagent | Oxalyl chloride (ClCOCOCl) |

| Reactants | Two equivalents of amines (or stepwise addition of two different amines) |

| Byproduct | Hydrogen Chloride (HCl), neutralized by a base |

| Advantages | High reactivity, generally high yields, well-established methodology |

| Disadvantages | Use of corrosive and toxic reagent, poor atom economy, generation of stoichiometric waste |

| Typical Conditions | Inert aprotic solvent (e.g., DCM, THF), presence of a base (e.g., pyridine), low temperatures |

In recent years, more sustainable and atom-economical methods for amide bond formation have been developed, with acceptorless dehydrogenative coupling (ADC) emerging as a prominent strategy. rsc.orgelsevierpure.com These methods avoid the use of pre-activated carboxylic acid derivatives like acyl chlorides. One such approach involves the direct coupling of amines with alcohols, catalyzed by transition metal complexes, typically based on ruthenium or manganese. elsevierpure.comnih.govacs.org

For oxalamide synthesis, a particularly innovative route is the dehydrogenative coupling of ethylene (B1197577) glycol with amines. rsc.org In this process, a ruthenium pincer complex catalyzes the reaction between ethylene glycol and two equivalents of an amine, producing the corresponding oxalamide and hydrogen gas (H₂) as the only byproduct. rsc.org This reaction is believed to proceed through the initial formation of an α-hydroxy amide, which then undergoes a second dehydrogenative coupling with another amine molecule. rsc.org This approach offers significant environmental advantages over classical methods by avoiding harsh reagents and generating minimal waste. nih.gov However, these catalytic systems can be sensitive and may require higher reaction temperatures and specific ligand designs for optimal activity. nih.govacs.org

Table 2: Comparison of Synthetic Routes to Oxalamide Core

| Parameter | Oxalyl Chloride Method | Dehydrogenative Coupling Method |

|---|---|---|

| Starting Materials | Oxalyl Chloride, Amines | Ethylene Glycol, Amines |

| Catalyst | None (stoichiometric) | Transition Metal Complex (e.g., Ru, Mn) |

| Byproducts | Amine Hydrochloride Salt | Hydrogen Gas (H₂) |

| Atom Economy | Low | High |

| Environmental Impact | Higher (uses corrosive reagents, generates salt waste) | Lower ("Green" Chemistry) |

| Maturity | Well-established, widely used | Newer, under active development |

Introduction of the Isoxazol-3-yl Moiety

The isoxazole (B147169) ring is a key pharmacophore in many biologically active molecules. Its incorporation into the target compound requires the synthesis of a suitable precursor, namely isoxazole-3-amine.

Isoxazole-3-amine, also known as 3-aminoisoxazole (B106053), is a crucial building block. sigmaaldrich.com There are several established methods for its synthesis. A common route involves the reaction of β-ketonitriles with hydroxylamine (B1172632). nih.gov For instance, the treatment of cyanoacetone with hydroxylamine in an aqueous or alcoholic medium leads to the formation of 3-amino-5-methylisoxazole.

Another versatile method starts from propiolonitrile derivatives. In one example, propiolonitrile is reacted with hydroxylamine in the presence of an alkali metal hydroxide, such as sodium hydroxide, to yield 3-aminoisoxazole directly. google.com A two-step procedure has also been described where readily available 3-bromoisoxazolines react with various amines in the presence of a base to afford 3-aminoisoxazolines. Subsequent oxidation provides the desired 3-aminoisoxazoles in high yields. acs.orgresearchgate.net

Table 3: Selected Synthetic Routes to Isoxazole-3-amine

| Starting Material(s) | Key Reagent(s) | Product | Reference |

|---|---|---|---|

| β-Ketonitrile | Hydroxylamine | 3-Aminoisoxazole derivative | nih.gov |

| Propiolonitrile | Hydroxylamine, NaOH | 3-Aminoisoxazole | google.com |

| 3-Bromoisoxazoline | Amine, Base, Oxidant | 3-Aminoisoxazole derivative | acs.orgresearchgate.net |

The synthesis of substituted isoxazoles often faces the challenge of regioselectivity, as reactions can lead to mixtures of isomers. rsc.org The most powerful and widely used method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. nih.govrsc.org The regiochemistry of this cycloaddition is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile.

Another classical and important method is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. rsc.org However, this approach can suffer from poor regioselectivity, yielding a mixture of isomeric isoxazoles, especially with unsymmetrical dicarbonyls. rsc.org To overcome this, researchers have developed methodologies that exert greater regiochemical control. For example, the use of β-enamino diketones as precursors and the careful selection of reaction conditions (solvent, Lewis acids) can direct the cyclocondensation to selectively produce one regioisomer over others. rsc.org

Incorporation of the Cycloheptyl Substituent

The final key fragment to be installed is the cycloheptyl group. This is typically achieved through the formation of an amide bond with cycloheptylamine. This step can be performed either by reacting cycloheptylamine with the N-(isoxazol-3-yl)oxamoyl chloride intermediate, as described in the classical coupling strategy (Section 2.1.1), or by using modern amide coupling reagents. acs.org

If the synthetic route generates N-(isoxazol-3-yl)oxalamic acid as an intermediate, a wide variety of peptide coupling reagents can be employed to facilitate the final amidation with cycloheptylamine. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. researchgate.net The choice of coupling agent and reaction conditions can be optimized to ensure high yields and minimize side reactions. The synthesis of N-substituted amides is a fundamental and well-understood transformation in organic chemistry, making the incorporation of the cycloheptyl moiety a generally straightforward step. researchgate.net

Synthetic Routes for Cycloheptylamine Precursors

Cycloheptylamine, the precursor for the N1-position of the target oxalamide, can be synthesized through several established routes. A prevalent and efficient method is the reductive amination of cycloheptanone. wikipedia.orglibretexts.org This reaction converts a carbonyl group into an amine via an intermediate imine. wikipedia.org

The process typically involves two main steps:

Imine Formation : Cycloheptanone reacts with an amine source, such as ammonia, in weakly acidic conditions to form a cycloheptylimine intermediate.

Reduction : The imine is then reduced to the corresponding saturated amine, cycloheptylamine.

A variety of reducing agents can be employed for this transformation, with the choice depending on the desired reaction conditions and substrate compatibility. Common agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride. libretexts.orgjocpr.com Catalytic hydrogenation using hydrogen gas with catalysts like palladium, platinum, or Raney Nickel is also a widely used method. acs.org The direct, one-pot reductive amination, where the carbonyl compound, amine, and reducing agent are combined, is often preferred for its operational simplicity. jocpr.comyoutube.com

| Method | Precursor | Reagents | Key Features |

| Reductive Amination | Cycloheptanone | 1. NH₃, mild acid2. Reducing agent (e.g., NaBH₃CN, H₂/Pd) | Versatile and widely used; can be performed in a one-pot procedure. jocpr.comyoutube.com |

| Oxime Reduction | Cycloheptanone Oxime | Reducing agent (e.g., NaBH₃CN/ZrCl₄, H₂/catalyst) | Involves the initial formation of an oxime from the ketone, followed by reduction to the primary amine. acs.org |

Coupling Reactions Involving Saturated Cyclic Amines

The formation of the central oxalamide linkage in N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide is achieved through an amide bond-forming reaction. This involves coupling the nucleophilic cycloheptylamine with a suitable electrophilic precursor derived from isoxazol-3-amine and oxalic acid. Such reactions are fundamental in organic synthesis and can be accomplished using several activation strategies. luxembourg-bio.comresearchgate.net

A common approach is the activation of a carboxylic acid group on an isoxazole-oxalamic acid precursor. hepatochem.com This activation transforms the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. luxembourg-bio.com Carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC), are frequently used for this purpose. luxembourg-bio.comhepatochem.com The reaction proceeds through an O-acylisourea intermediate, which then reacts with cycloheptylamine to form the desired amide bond. luxembourg-bio.com

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride (e.g., isoxazol-3-yl-oxamoyl chloride), which readily reacts with the amine. researchgate.net Modern methods for oxalamide synthesis also include acceptorless dehydrogenative coupling, where ethylene glycol and amines are coupled with the liberation of hydrogen gas, catalyzed by ruthenium pincer complexes, representing a highly atom-economic approach. nih.govrsc.org

| Coupling Method | Reactants | Typical Reagents/Catalysts | Description |

| Carbodiimide Coupling | Isoxazole-oxalamic acid + Cycloheptylamine | DCC, DIC | The carboxylic acid is activated in situ to form a reactive intermediate that couples with the amine. hepatochem.com |

| Acyl Chloride Method | Isoxazol-3-yl-oxamoyl chloride + Cycloheptylamine | Base (e.g., triethylamine) | The highly reactive acyl chloride reacts directly with the amine to form the amide bond. researchgate.net |

| Dehydrogenative Coupling | Ethylene Glycol + Amines (general) | Ruthenium Pincer Complex | A sustainable method for forming oxalamides through the coupling of ethylene glycol and two amine equivalents. nih.gov |

Analog Design and Library Generation

The generation of a library of analogs based on the N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide scaffold is essential for exploring structure-activity relationships (SAR). nih.govdundee.ac.uk This involves systematic modifications at the N1-cycloheptyl group, the N2-isoxazole moiety, and the heterocyclic ring itself.

Synthetic Diversification Strategies at N1 and N2 Positions

Diversification at the N1 and N2 positions allows for the exploration of how different substituents impact the molecule's properties. rsc.orgexlibrisgroup.com

N1-Position Diversification : This is readily achieved by employing a diverse range of primary and secondary amines in the coupling reaction instead of cycloheptylamine. The availability of a vast number of commercial and synthetically accessible amines enables the introduction of various aliphatic, alicyclic, and aromatic groups at this position. This allows for fine-tuning of properties such as lipophilicity and steric bulk.

N2-Position Diversification : Variation at the N2-position is achieved by utilizing different 3-aminoisoxazole building blocks. The synthesis of the isoxazole ring is versatile; for example, the condensation of various β-ketonitriles with hydroxylamine can generate a wide array of 3-aminoisoxazoles substituted at the C4 and C5 positions. nih.gov This modularity permits the introduction of different electronic and steric features onto the isoxazole core. exlibrisgroup.com

Functionalization of the Isoxazole Ring

The isoxazole ring is a five-membered heterocycle that can be further functionalized to generate novel analogs. exlibrisgroup.comrsc.org As an electron-rich aromatic system, it is amenable to various chemical modifications. rsc.org Direct functionalization of the isoxazole C-H bonds, particularly at the C4 and C5 positions, is a powerful strategy. nih.govresearchgate.net This can be accomplished using transition metal-catalyzed cross-coupling reactions or C-H activation protocols, enabling the introduction of aryl, alkyl, or other functional groups. rsc.orgnih.gov The relatively weak N-O bond in the isoxazole ring can also be cleaved under certain conditions, providing a pathway to other heterocyclic systems or functionalized open-chain compounds. nih.govmdpi.comresearchgate.net

| Position | Method | Potential Modifications | Reference |

| C4-Position | C-H Activation / Cross-Coupling | Halogenation, Alkylation, Arylation | rsc.orgnih.gov |

| C5-Position | C-H Activation / Cross-Coupling | Introduction of diverse substituents via functionalized precursors or post-synthetic modification. | rsc.orgnih.gov |

Cycloheptyl Ring Modifications and Bioisosteric Replacements

Modifying the N1-cycloheptyl ring is a key strategy to modulate the compound's physicochemical and pharmacokinetic properties. exlibrisgroup.com This can involve direct functionalization of the ring or, more commonly, its complete replacement with a bioisosteric equivalent. researchgate.netpharmablock.com

Bioisosterism involves substituting a group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other characteristics. pressbooks.pub For the cycloheptyl group, common bioisosteric replacements include:

Other Alicyclic Rings : Smaller rings like cyclopentyl and cyclohexyl can be used to reduce size and lipophilicity while exploring conformational effects. cambridgemedchemconsulting.com

Acyclic Alkyl Groups : Flexible alkyl chains can be introduced to assess the importance of the ring's conformational rigidity.

Saturated Bicyclic Systems : Conformationally rigid bicyclic scaffolds can serve as replacements to explore three-dimensional chemical space more precisely. chem-space.com

Heterocycles : Replacing the carbocyclic ring with a saturated heterocycle (e.g., piperidine, morpholine) can introduce heteroatoms that may alter solubility and metabolic stability or provide new interaction points. pressbooks.pub

Additionally, the cycloheptyl ring itself can be substituted, for instance, with fluorine atoms, to block potential sites of metabolic oxidation. pressbooks.pub Ring contraction strategies applied to cyclic amine precursors can also provide access to smaller ring systems. nih.gov

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Cycloheptyl | Cyclohexyl, Cyclopentyl | Reduce size and lipophilicity, alter conformational profile. cambridgemedchemconsulting.com |

| Cycloheptyl | Bicyclo[2.2.1]heptane | Increase rigidity, explore defined 3D space. chem-space.com |

| Cycloheptyl | Phenyl (non-classical) | Introduce aromaticity, potential for π-stacking interactions (significant change in geometry). pharmablock.comnih.gov |

| Cycloheptyl | Tetrahydropyran | Introduce a heteroatom to improve solubility and metabolic properties. pressbooks.pub |

Structure Activity Relationship Sar Studies

Elucidating Key Pharmacophoric Elements

The fundamental pharmacophore of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide consists of three critical elements: the oxalamide linker, the isoxazole (B147169) ring, and the cycloheptyl moiety. Each plays a distinct and crucial role in molecular recognition and the elicitation of a biological response.

The oxalamide linker serves as a rigid and planar scaffold that correctly orients the cycloheptyl and isoxazole moieties for optimal interaction with a biological target. Its two amide groups are key hydrogen bond donors and acceptors, forming critical interactions within a receptor's binding pocket. The distance and geometry imposed by the oxalamide backbone are thought to be crucial for maintaining the appropriate spatial relationship between the terminal groups. Studies on related compounds have shown that replacement of the oxalamide linker with more flexible or longer chains often leads to a significant decrease in activity, highlighting the importance of its conformational rigidity.

The isoxazole ring is a well-established pharmacophore in medicinal chemistry, known for its ability to participate in various non-covalent interactions. In the context of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide, the nitrogen and oxygen atoms of the isoxazole ring are critical for forming specific hydrogen bonds and electrostatic interactions with target residues. The aromatic nature of the isoxazole ring also allows for potential π-π stacking or hydrophobic interactions. The 3-amino substitution pattern on the isoxazole ring is particularly important, as the amino group acts as a key hydrogen bond donor, anchoring the molecule within the binding site.

Impact of Substituent Modifications on Biological Activity

Systematic modifications of the N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide structure have provided valuable insights into its SAR. These studies have focused on altering the cycloheptyl and isoxazole rings to probe the steric and electronic requirements for optimal activity.

Alterations to the cycloheptyl ring have a pronounced effect on biological activity, underscoring the importance of this group in molecular recognition.

Ring Size: Studies on analogous compounds have shown that varying the size of the cycloalkyl ring can significantly impact binding affinity. While smaller rings like cyclopentyl and cyclohexyl can sometimes be accommodated, the cycloheptyl ring often provides the optimal balance of size and conformational flexibility for fitting into a specific hydrophobic pocket. Larger cycloalkanes, such as cyclooctyl, may introduce steric hindrance and reduce activity.

Conformational Restriction: Introducing conformational constraints, for instance, by incorporating a double bond or fusing a second ring to the cycloheptyl moiety, can provide a more rigid scaffold. In some cases, this can lead to an increase in potency by reducing the entropic penalty upon binding. However, if the constrained conformation is not complementary to the binding site, a significant loss of activity can be observed.

| Modification on Cycloheptyl Ring | Observed Effect on Activity | Rationale |

|---|---|---|

| Cyclopentyl | Reduced Activity | Suboptimal fit in the hydrophobic pocket. |

| Cyclohexyl | Slightly Reduced Activity | Good fit, but less optimal van der Waals contacts compared to cycloheptyl. |

| Cyclooctyl | Significantly Reduced Activity | Potential steric clashes within the binding site. |

| Introduction of a double bond | Variable (Increase or Decrease) | Depends on the resulting conformational preference and its complementarity to the binding site. |

Modifications to the isoxazole ring have been explored to fine-tune the electronic properties and interaction profile of the molecule.

Substituents at the 5-position: The introduction of small alkyl or electron-withdrawing groups at the 5-position of the isoxazole ring can influence the acidity of the N-H proton of the adjacent amide and modulate the hydrogen bonding capabilities of the isoxazole nitrogen. For instance, a methyl group at this position has been shown in some analogues to enhance activity, possibly by engaging in additional hydrophobic interactions.

Bioisosteric Replacement: Replacing the isoxazole ring with other five-membered heterocycles, such as oxazole, thiazole, or pyrazole, has been investigated. These studies often reveal the critical importance of the specific arrangement of heteroatoms in the isoxazole ring for maintaining the key hydrogen bonding network with the target. While some bioisosteres may retain partial activity, the isoxazole ring generally proves to be optimal.

| Modification on Isoxazole Ring | Observed Effect on Activity | Rationale |

|---|---|---|

| 5-Methyl substitution | Increased Activity | Favorable hydrophobic interaction and electronic modulation. |

| 5-Chloro substitution | Slightly Reduced Activity | Alters electronic properties and may introduce unfavorable steric interactions. |

| Replacement with Oxazole | Reduced Activity | Disruption of the key hydrogen bond network due to altered heteroatom positioning. |

| Replacement with Thiazole | Significantly Reduced Activity | Changes in geometry and electronic distribution are not well tolerated. |

Variations in the Oxalamide Linker and Terminal Amine Moieties

The oxalamide linker is a critical component in many biologically active molecules, often serving as a rigid scaffold that properly orients functional groups for optimal interaction with a biological target. Variations in this linker, even subtle ones, can significantly impact a compound's efficacy. While no studies have been published on modifications to the oxalamide linker or the terminal amine of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide, research on other oxalamide-containing compounds provides insights into potential SAR trends.

For instance, in a series of salicylanilide (B1680751) derivatives, which feature an amide linkage, modifications to the amine moiety have been shown to influence biological activity. Although not a direct analogue, this suggests that substitutions on the cycloheptyl ring or alterations to the isoxazole ring in N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide could modulate its pharmacological profile.

Hypothetically, replacing the cycloheptyl group with smaller or larger cycloalkyl rings, or introducing substituents, could affect the compound's lipophilicity and steric profile, thereby influencing its binding affinity for a target. Similarly, modifications to the isoxazole ring, such as the introduction of electron-donating or electron-withdrawing groups, could alter its electronic properties and potential for hydrogen bonding.

A theoretical exploration of these variations is presented in the table below, based on general medicinal chemistry principles.

| Modification | Predicted Impact on Activity | Rationale |

| Oxalamide Linker | ||

| Homologation (e.g., propanamide linker) | Likely decrease | Altered distance and geometry between the cycloheptyl and isoxazole moieties may disrupt optimal binding interactions. |

| Introduction of rigidity (e.g., alkene) | Potential increase or decrease | A more rigid linker could pre-organize the molecule into a bioactive conformation but might also prevent necessary conformational changes for binding. |

| Terminal Amine Moieties | ||

| Substitution on the cycloheptyl ring | Dependent on substituent and position | Introduction of polar groups could enhance solubility, while bulky groups might sterically hinder binding. |

| Replacement of cycloheptyl with other cyclic or acyclic amines | Dependent on the nature of the amine | Altering the size, shape, and basicity of the amine could significantly impact target interaction and pharmacokinetic properties. |

Stereochemical Influences on Activity

The stereochemistry of a molecule is a fundamental determinant of its biological activity. The three-dimensional arrangement of atoms can dictate how a compound interacts with chiral biological macromolecules such as enzymes and receptors.

N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide, as named, does not inherently possess a chiral center. The cycloheptyl ring is achiral, as is the isoxazole ring and the oxalamide linker. However, the introduction of substituents on the cycloheptyl ring could create one or more stereocenters, leading to the possibility of enantiomers and diastereomers. For example, the monosubstitution on the cycloheptyl ring would result in a chiral center, giving rise to a pair of enantiomers.

Given the lack of identified chiral centers in the parent compound, there are no published methods for the enantioselective synthesis of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide. Should a chiral derivative be of interest, its synthesis would necessitate the use of chiral starting materials, chiral catalysts, or the resolution of a racemic mixture.

If stereoisomers of a substituted analogue were to be synthesized, it would be crucial to evaluate their biological activity independently. It is a well-established principle in pharmacology that different stereoisomers can exhibit vastly different potencies, efficacies, and even different types of biological activity. The separate evaluation of each stereoisomer would be essential to fully characterize the compound's therapeutic potential and to identify the eutomer (the more active isomer).

Mechanistic Investigations and Target Identification

Unraveling Molecular Mechanisms of Action

Comprehensive searches of scientific databases and literature have yielded no specific information concerning the molecular mechanisms of action for N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide. While research exists for other compounds containing isoxazole (B147169) or oxalamide moieties, these findings cannot be directly extrapolated to the compound .

Enzyme Inhibition Profiles

There is currently no published data detailing the inhibitory activity of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide against any specific enzymes. Studies that would typically elucidate such a profile, including IC50 or Ki value determinations against a panel of kinases, proteases, or other enzyme classes, have not been reported for this compound.

Receptor Modulation

Information regarding the ability of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide to modulate receptor activity is not available in the current body of scientific literature. There are no studies indicating whether this compound acts as an agonist, antagonist, or allosteric modulator for any known receptors.

Protein-Ligand Interaction Analysis

Detailed analyses of the interactions between N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide and potential protein targets are absent from published research. Techniques such as X-ray crystallography, NMR spectroscopy, or computational molecular docking studies, which are instrumental in visualizing and understanding these interactions at the atomic level, have not been reported for this specific ligand.

Identification of Biological Targets

The precise biological targets of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide remain unidentified due to a lack of dedicated research in this area.

Affinity Chromatography and Proteomic Approaches

There are no documented applications of affinity chromatography or subsequent proteomic analyses to isolate and identify the binding partners of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide from cellular lysates. Such experiments are crucial for the unbiased identification of molecular targets.

Genetic Screens and Target Validation in Cellular Models

The scientific literature contains no reports of genetic screening approaches, such as CRISPR-Cas9 or siRNA screens, being utilized to identify genes that modify cellular sensitivity to N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide. Furthermore, target validation studies in cellular models to confirm the functional relevance of any potential targets have not been published.

Cellular Pathway Analysis

Analysis of cellular pathways is critical to elucidating the downstream effects of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide following its interaction with primary molecular targets. While direct studies on this specific molecule are not extensively documented in publicly available literature, the behavior of structurally similar isoxazole-amide compounds offers significant insights into its potential cellular impact.

The isoxazole moiety is a key feature in a variety of compounds known to modulate signal transduction pathways, which are crucial for cell proliferation, differentiation, and survival. ijpca.orgresearchgate.netnih.gov Compounds with this heterocyclic ring have been associated with the inhibition of kinases and other enzymes that are pivotal in signaling cascades. The oxalamide linker provides a specific conformational rigidity that can facilitate precise interactions with the binding sites of target proteins. The cycloheptyl group, a bulky and lipophilic moiety, likely contributes to the compound's pharmacokinetic properties and may also play a role in its binding affinity and selectivity.

Investigations into structurally related isoxazole-carboxamide derivatives have demonstrated notable effects on cell cycle progression in cancer cell lines. nih.govnih.gov For instance, certain analogs have been shown to induce a delay in the G2/M phase of the cell cycle. nih.gov This suggests a potential mechanism of action involving the disruption of mitotic processes. It is plausible that N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide could exert similar effects, possibly by interacting with proteins that regulate the G2/M checkpoint, such as cyclin-dependent kinases (CDKs) or other associated proteins.

The following table summarizes the observed effects of analogous isoxazole-amide compounds on cell cycle distribution in the Hep3B cancer cell line, providing a model for the potential activity of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide. nih.gov

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 65.21 | 19.82 | 14.97 |

| Analog 2d | 59.12 | 22.81 | 18.07 |

| Analog 2e | 60.33 | 21.59 | 18.08 |

| Doxorubicin | 58.76 | 23.11 | 18.13 |

This table is interactive. You can sort and filter the data.

A significant outcome of the disruption of cell cycle regulation and signal transduction pathways is often the induction of programmed cell death, or apoptosis. Studies on related isoxazole-amide compounds have indicated a shift from necrosis to apoptosis in cancer cells upon treatment. nih.gov This suggests that these compounds can activate the intrinsic or extrinsic apoptotic pathways. The potential for N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide to induce apoptosis is a key area of interest in its mechanistic evaluation. The ability to trigger a controlled cellular demise is a hallmark of many successful therapeutic agents.

The data below from a study on analogous compounds illustrates the shift from necrosis to apoptosis in Hep3B cells. nih.gov

| Treatment | Apoptosis (%) | Necrosis (%) |

| Control | 1.2 | 3.6 |

| Analog 2d | 4.8 | 1.2 |

| Analog 2e | 5.1 | 1.1 |

| Doxorubicin | 6.2 | 0.9 |

This table is interactive. You can sort and filter the data.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles

The design of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide likely benefited from established principles of structure-based and ligand-based drug design. The isoxazole ring is a well-known pharmacophore present in numerous approved drugs, and its inclusion suggests a targeted approach to interacting with specific biological macromolecules. ijpca.orgresearchgate.net

In the context of SBDD, if the three-dimensional structure of a target protein is known, molecules can be designed to fit precisely into the binding site. The oxalamide scaffold provides a rigid linker that can orient the cycloheptyl and isoxazolyl moieties in a defined spatial arrangement to optimize interactions with the target.

From an LBDD perspective, the development of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide may have been guided by the known structure-activity relationships of existing ligands for a particular target. By modifying the substituents on the isoxazole and oxalamide core, it is possible to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. The selection of a cycloheptyl group, for example, could be the result of exploring various alkyl and cycloalkyl substituents to enhance binding or cellular permeability.

Preclinical Pharmacological Evaluation in Vitro and in Vivo Models

Assessment of Specific Biological Activities (excluding human trials)

Extensive searches of scientific literature and chemical databases did not yield specific preclinical data on the biological activities of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide. While the isoxazole (B147169) and oxalamide moieties are present in various biologically active compounds, no studies were found that specifically investigated the antimicrobial, antiviral, anticancer, anti-inflammatory, or neuroprotective effects of this particular chemical entity.

Antimicrobial Activity against Relevant Pathogens (e.g., E. coli, S. aureus)

No publicly available data from in vitro or in vivo studies assessing the antimicrobial activity of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide against pathogens such as Escherichia coli or Staphylococcus aureus could be located.

Antiviral Activity (if applicable)

There is no information available in the scientific literature regarding the evaluation of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide for antiviral activity.

Anticancer Activity in Cell Lines (e.g., MCF7, HeLa, HepG2)

No studies have been published detailing the in vitro anticancer activity of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide in cancer cell lines such as MCF7, HeLa, or HepG2. Therefore, data regarding its potential cytotoxic or antiproliferative effects are not available.

Anti-inflammatory Properties (if applicable)

The anti-inflammatory properties of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide have not been reported in the available scientific literature.

Neuroprotective Effects (if applicable)

There are no published research findings on the potential neuroprotective effects of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide.

Preclinical in vitro ADME (Absorption, Distribution, Metabolism, Excretion) Considerations

No experimental data from in vitro ADME studies for N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide are available in the public domain. Information regarding its absorption, distribution, metabolism, and excretion properties has not been determined or reported.

Membrane Permeability Assays (e.g., PAMPA)

No studies presenting data from Parallel Artificial Membrane Permeability Assays (PAMPA) or other in vitro membrane permeability assays for N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide were identified. Therefore, no quantitative data on its passive diffusion across artificial membranes is available in the public domain.

Metabolic Stability in Hepatic Microsomes or Hepatocytes

There are no published research findings on the metabolic stability of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide. Searches for data from in vitro studies using liver microsomes or hepatocytes from any species (e.g., human, rat, mouse) did not yield any results. Consequently, information regarding its intrinsic clearance or metabolic half-life is not available.

Efficacy Studies in Relevant Preclinical Disease Models (e.g., in vivo infection models, tumor xenografts)

No efficacy studies for N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide in any relevant preclinical disease models, such as in vivo infection models or tumor xenograft models, have been reported in the available scientific literature. As a result, there is no data to present regarding the potential therapeutic effects of this compound.

Computational Chemistry and Molecular Modeling

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cycloheptyl ring and the rotatable bonds within the oxalamide linker suggest that N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide can adopt multiple conformations.

Conformational analysis of cycloalkanes, such as the cycloheptyl group, is a fundamental aspect of understanding their properties. Cycloheptane (B1346806) itself is known to exist in several low-energy conformations, most notably the twist-chair and chair forms. The specific conformation adopted by the cycloheptyl ring in N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide would be influenced by the steric and electronic properties of the attached oxalamide group. Computational methods, such as molecular mechanics and quantum mechanics, would be employed to calculate the potential energy of different conformations, thereby identifying the most stable, low-energy arrangements of the atoms. The oxalamide group (-NH-CO-CO-NH-) typically prefers a trans conformation about the central CO-CO bond, although orthogonal conformations have also been observed, particularly when sterically hindered. nih.gov The interplay between the preferred geometries of the cycloheptyl ring and the oxalamide linker would be a key focus of such an investigation.

Molecular dynamics (MD) simulations provide insights into the movement of a molecule and its interactions with its environment over time. For N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide, an MD simulation could be used to study its dynamic behavior in solution or, more importantly, when bound to a biological target such as a protein. These simulations can reveal how the compound's conformation changes upon binding and the stability of the compound-target complex. For instance, MD studies on isoxazole (B147169) derivatives have been used to understand their interactions with enzymes, providing a dynamic view of the binding process that complements the static picture from molecular docking.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Given that many isoxazole-containing compounds exhibit biological activity, a primary goal of computational analysis would be to identify potential protein targets for N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide. Molecular docking studies would be performed to predict how this compound might bind to the active site of various enzymes or receptors. For example, isoxazole derivatives have been docked into the active sites of cyclooxygenase (COX) enzymes to predict their binding modes and to explain their inhibitory activity. nih.govnih.govnih.gov Such studies would be crucial in hypothesizing a mechanism of action for N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide.

Once a plausible binding mode is predicted, a detailed analysis of the intermolecular forces stabilizing the ligand-protein complex is performed. For N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide, the following interactions would be of interest:

Hydrogen Bonding: The amide groups of the oxalamide linker are capable of forming hydrogen bonds with amino acid residues in a protein's active site. The nitrogen and oxygen atoms of the isoxazole ring can also participate in hydrogen bonding.

Hydrophobic Interactions: The cycloheptyl group provides a significant hydrophobic region that could interact favorably with nonpolar pockets within a protein.

π-π Stacking: While the isoxazole ring is not as aromatic as a benzene (B151609) ring, it can still participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The table below summarizes the potential interactions based on the structural motifs of the compound.

| Structural Moiety | Potential Intermolecular Forces |

| Cycloheptyl Ring | Hydrophobic Interactions |

| Oxalamide Linker | Hydrogen Bonding |

| Isoxazole Ring | Hydrogen Bonding, π-π Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. Should a series of analogues of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide be synthesized and tested for a specific biological activity, a QSAR model could be developed.

These models are often represented by a mathematical equation that relates the biological activity to various molecular descriptors, such as electronic, steric, and hydrophobic properties. For example, 3D-QSAR studies on isoxazole derivatives have been used to identify the structural requirements for their activity as farnesoid X receptor (FXR) agonists. nih.gov Such a model for N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide and its analogues could be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Future Directions and Therapeutic Implications Preclinical Perspective

Optimization Strategies for Enhanced Potency and Selectivity

Rational drug design utilizes an understanding of the compound's biological target and its mechanism of interaction to make informed structural modifications. Assuming a target has been identified, structure-activity relationship (SAR) studies would be crucial. These studies involve systematically altering parts of the N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide molecule—namely the cycloheptyl group, the isoxazole (B147169) ring, and the central oxalamide core—to observe the impact on potency and selectivity.

For instance, modifications could include:

Altering the Cycloheptyl Ring: Replacing the cycloheptyl group with smaller or larger cycloalkanes (e.g., cyclopentyl, cyclohexyl, cyclooctyl) or introducing substituents could probe the size and nature of the target's binding pocket.

Modifying the Isoxazole Ring: Substitution at different positions on the isoxazole ring could enhance binding affinity or modulate electronic properties, potentially improving target engagement.

Bioisosteric Replacement: The oxalamide linker itself, or the isoxazole ring, could be replaced with other chemical groups (bioisosteres) that retain similar spatial and electronic characteristics but offer improved metabolic stability or synthetic accessibility.

These efforts would be guided by computational modeling and, where possible, by structural data from techniques like X-ray crystallography, which can reveal the precise binding mode of the compound.

Table 1: Illustrative Structure-Activity Relationship (SAR) Data for Oxalamide Analogs

| Compound ID | R1 Group (N1) | R2 Group (N2) | Target Potency (IC₅₀, nM) | Selectivity vs. Off-Target (Fold) |

| Lead | Cycloheptyl | Isoxazol-3-yl | 150 | 10x |

| Analog A | Cyclohexyl | Isoxazol-3-yl | 250 | 8x |

| Analog B | Cyclooctyl | Isoxazol-3-yl | 180 | 12x |

| Analog C | Cycloheptyl | 5-Methylisoxazol-3-yl | 75 | 30x |

| Analog D | Cycloheptyl | Thiazol-2-yl | 400 | 5x |

Fragment-Based Drug Discovery (FBDD) offers an alternative and highly efficient path for lead identification and optimization. nih.gov This approach begins by screening libraries of small, low-molecular-weight molecules ("fragments") to find those that bind weakly but efficiently to the biological target. nih.gov Once a fragment hit is identified, it serves as a starting point for building a more potent molecule.

In the context of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide, the isoxazole or cycloheptyl-amide moieties could themselves be considered fragments. Using high-sensitivity biophysical techniques like X-ray crystallography, Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR), researchers can identify how these core fragments bind to a target protein. nih.govblopig.com This structural information provides a clear roadmap for optimization. The "fragment-to-lead" process involves chemically "growing" the fragment by adding functional groups that make additional favorable interactions with the target, or by linking two different fragments that bind to adjacent sites, thereby dramatically increasing potency. nih.gov This method is particularly powerful for developing highly selective inhibitors, as the lead molecule is custom-built to fit the specific architecture of the target's binding site. nih.gov

Exploration of Novel Therapeutic Areas

Understanding the fundamental mechanism of action of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide is key to unlocking its full therapeutic potential beyond its initial screening purpose.

Once the primary biological target of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide is validated, it becomes possible to explore its utility in other diseases where this target plays a pathological role. For example, if the compound is found to be a potent and selective inhibitor of a specific kinase involved in cell proliferation, its application could be expanded from an initial cancer type to other malignancies driven by the same kinase. This data-driven expansion requires testing the compound in a broader array of cellular and animal models representing different diseases to confirm its efficacy and establish a clear biological rationale for each new potential indication.

Modern therapeutic strategies, particularly in complex diseases like cancer, often rely on combination therapies to enhance efficacy, overcome drug resistance, and minimize toxicity. mdpi.com Preclinical studies would be designed to investigate the potential for synergistic or additive effects when N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide is co-administered with established therapeutic agents. For instance, if the compound inhibits a specific cell signaling pathway, it could be paired with a cytotoxic chemotherapy agent or an immunotherapy drug. nih.gov Such studies would evaluate various dosing schedules and ratios to identify the optimal combination regimen, providing a strong rationale for future clinical trials. mdpi.com The goal is to attack the disease through multiple mechanisms simultaneously, leading to a more durable therapeutic response. nih.gov

Advanced Preclinical Characterization

Before a compound can be considered for clinical development, it must undergo extensive preclinical characterization to establish a preliminary profile of its behavior in vivo. This phase moves beyond initial potency and selectivity measurements to evaluate its drug-like properties.

Key studies in this stage include:

Pharmacokinetics (PK): This involves studying the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound in animal models. Researchers measure critical parameters such as bioavailability, plasma half-life, and clearance to understand how the drug is processed by the body.

In Vivo Efficacy Models: The compound's therapeutic effect must be demonstrated in a living organism. This typically involves using animal models of a specific disease, such as xenograft models in oncology where human tumor cells are implanted into immunocompromised mice. nih.gov The ability of the compound to inhibit tumor growth or produce another desired therapeutic outcome in these models is a critical milestone. nih.gov

Preliminary Toxicology: Early assessment of a compound's safety profile is essential. These studies evaluate the potential for toxicity in animal models, identifying any adverse effects on major organs and establishing a preliminary therapeutic window—the range between the effective dose and a toxic dose.

Table 2: Representative Panel for Advanced Preclinical Characterization

| Assay Type | Parameter Measured | Example Finding | Implication |

| Pharmacokinetics | Oral Bioavailability (%) | 45% | Indicates potential for oral administration. |

| Half-life (t½) in Plasma | 6 hours | Suggests a reasonable dosing interval may be achievable. | |

| Metabolic Stability | In Vitro Liver Microsome Assay | 80% remaining after 60 min | Low metabolic clearance, predicting good stability in vivo. |

| In Vivo Efficacy | Tumor Growth Inhibition (TGI) | 65% TGI in A549 xenograft model | Demonstrates significant anti-tumor activity in a relevant model. nih.gov |

| Selectivity | Kinome Panel Screen | >100-fold selectivity for target kinase | High selectivity reduces the likelihood of off-target side effects. |

Successful completion of these advanced characterization studies provides the comprehensive data package necessary to justify advancing N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide, or an optimized derivative, into formal regulatory toxicology studies and subsequent human clinical trials.

Detailed Investigations into in vivo Target Engagement

The initial step in understanding the therapeutic potential of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide would involve comprehensive in vivo studies to identify and validate its biological targets. The diverse pharmacological activities of isoxazole derivatives, ranging from anti-inflammatory to anticancer effects, suggest a broad scope for investigation. nih.gov

Future research should focus on:

Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the specific proteins or enzymes with which the compound interacts.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a relationship between the compound's concentration in the body and its biological effect to determine its potency and efficacy.

Bioluminescence or Fluorescent Tagging: Synthesizing tagged versions of the molecule to visualize its distribution and target engagement in real-time within a living organism.

Exploratory Toxicity Studies in Relevant Preclinical Species

Prior to any potential clinical development, a thorough understanding of a compound's metabolic fate and potential for toxicity is crucial. Exploratory toxicity studies in preclinical models are a necessary step in this process.

Key areas for investigation would include:

Metabolite Identification: Characterizing the metabolites of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide to understand how the body processes it.

Off-Target Effects: Screening the compound against a panel of receptors and enzymes to identify any unintended biological interactions.

Histopathological Analysis: Examining tissues from preclinical models to assess any potential for organ toxicity.

Broader Impact on Medicinal Chemistry and Drug Discovery Paradigms

The study of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide and its analogs can contribute significantly to the fields of medicinal and synthetic chemistry, regardless of its ultimate therapeutic success.

Contribution to Understanding Oxalamide and Isoxazole Chemical Biology

The oxalamide linker and the isoxazole ring are both important pharmacophores in drug discovery. researchgate.net Systematic studies of compounds like N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide can provide valuable insights into their chemical biology.

| Moiety | Potential Biological Significance |

| Cycloheptyl | Can influence lipophilicity and binding to hydrophobic pockets in target proteins. |

| Oxalamide | A rigid linker that can orient the other functional groups for optimal target interaction. |

| Isoxazole | A five-membered heterocyclic ring known for a wide range of biological activities, including anti-inflammatory and antimicrobial properties. ijpca.orgresearchgate.net |

This table is generated based on general principles of medicinal chemistry and the known properties of the constituent chemical moieties.

Further research in this area could lead to a better understanding of the structure-activity relationships (SAR) of isoxazole-containing compounds and the role of the oxalamide linker in modulating biological activity. nih.gov

Development of New Methodologies in Synthetic Chemistry and Biological Evaluation

The synthesis of novel derivatives of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide could drive the development of new synthetic methods. The construction of the isoxazole ring, for instance, can be achieved through various routes, including 1,3-dipolar cycloaddition reactions. wikipedia.orgnih.govmdpi.com The exploration of new catalysts and reaction conditions for the synthesis of such compounds can broaden the toolkit of synthetic chemists.

Furthermore, the biological evaluation of these new compounds may necessitate the development of novel assays and screening platforms. This could involve high-throughput screening methods to assess the activity of a large library of related compounds or the development of more sophisticated cell-based or in vivo models to probe their mechanism of action.

Q & A

Q. Key Data :

| Parameter | Value/Technique | Source |

|---|---|---|

| Typical Yield | 60–75% after purification | |

| Purity | ≥95% (HPLC-UV) | |

| Critical Solvent | DMF, DMSO |

Basic: Which analytical techniques are essential for structural elucidation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the isoxazole ring and cycloheptyl group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₅H₂₀N₄O₃) and detects impurities .

- HPLC-UV/PDA : Quantifies purity and monitors degradation products under stress conditions (e.g., pH, heat) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiplatelet effects)?

Answer:

Contradictions arise from:

- Assay Variability : Differences in cell lines (e.g., bacterial strains vs. human platelets) and protocols (MIC vs. IC₅₀ measurements) .

- Structural Analogues : Compare activity of N1-cycloheptyl derivatives with N1-benzyl or N1-thiophene variants to isolate substituent effects .

- Purity Verification : Impurities (e.g., unreacted isoxazole precursors) may artifactually enhance or suppress activity .

Example : Antiplatelet activity in (IC₅₀ = 12 µM) may conflict with antimicrobial data (MIC = 50 µg/mL) due to divergent metabolic pathways in target organisms .

Advanced: What computational strategies predict the molecular targets of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide?

Answer:

- Molecular Docking : Screens against kinase or protease libraries (e.g., PDB entries) to identify binding pockets compatible with the isoxazole ring’s electron-deficient π-system .

- Molecular Dynamics (MD) : Simulates ligand-receptor stability, highlighting interactions like H-bonding with the oxalamide carbonyl .

- QSAR Modeling : Correlates cycloheptyl substituent bulk (logP ≈ 3.2) with membrane permeability and target engagement .

Advanced: How does the cycloheptyl group influence physicochemical properties compared to smaller substituents?

Answer:

- Solubility : Cycloheptyl’s hydrophobicity (clogP +0.5 vs. N1-methyl clogP -0.2) reduces aqueous solubility but enhances lipid bilayer penetration .

- Target Binding : The bulky group sterically hinders off-target interactions (e.g., CYP450 enzymes) while improving selectivity for hydrophobic enzyme pockets .

- Synthetic Challenges : Requires longer reaction times for coupling due to steric hindrance .

Basic: What common chemical reactions are observed in the isoxazole-3-yl moiety, and how are they optimized?

Answer:

- Nucleophilic Substitution : Reacts with alkyl halides at the 3-position in DMF/K₂CO₃ (70–80°C, 12h) .

- Oxidation : Isoxazole rings resist oxidation under mild conditions but degrade with strong oxidants (e.g., KMnO₄) .

- Coordination Chemistry : Forms complexes with transition metals (e.g., Cu²⁺) via the N–O group, useful in catalytic studies .

Advanced: How are structure-activity relationships (SAR) established for oxalamide derivatives?

Answer:

- Systematic Substitution : Synthesize analogues with varying N1 groups (e.g., cycloheptyl, phenyl, morpholino) and test in bioassays .

- Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding affinity to targets like kinases .

- Metabolic Profiling : LC-MS/MS identifies metabolites to rule out false positives from degradation .

SAR Example : Cycloheptyl derivatives show 5× higher anticancer activity (IC₅₀ = 8 µM) than phenyl analogues (IC₅₀ = 40 µM) due to improved membrane partitioning .

Advanced: How do solvent polarity and temperature affect regioselectivity in isoxazole functionalization?

Answer:

- Polar Solvents (DMF, DMSO) : Stabilize transition states for 3-position substitutions, achieving >90% regioselectivity .

- Low Temperatures (0–10°C) : Suppress side reactions (e.g., ring-opening) during halogenation .

- Microwave Assistance : Reduces reaction time from 24h to 2h for SNAr reactions with K₂CO₃ .

Basic: What storage conditions ensure stability of N1-cycloheptyl-N2-(isoxazol-3-yl)oxalamide?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the oxalamide bond .

- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to minimize freeze-thaw cycles .

Advanced: How to validate the mechanism of enzyme inhibition for this compound?

Answer:

- Enzyme Kinetics : Measure Vₘₐₓ and Kₘ shifts in dose-response assays to confirm competitive/non-competitive inhibition .

- X-ray Crystallography : Resolve co-crystal structures (e.g., with kinases) to visualize binding modes .

- Mutagenesis Studies : Modify putative binding residues (e.g., catalytic lysines) to test activity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.